molecular formula C16H13FN2O2S B2733944 5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1024011-93-5

5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B2733944
CAS RN: 1024011-93-5
M. Wt: 316.35
InChI Key: KYKYJWIRVQJLMD-UHFFFAOYSA-N
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Description

Fluorinated compounds, such as those containing a 4-fluorophenyl group, are popular in medicinal chemistry as drug agents . The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .


Molecular Structure Analysis

The molecular structure of a compound can be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

Again, while specific reactions involving “5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione” are not available, similar compounds like pyrazoles can undergo a variety of reactions. For instance, the synthesis of pyrazole can be performed via oxidative aromatization of pyrazoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For instance, the melting point of a similar compound, 5-Amino-3-(4-fluorophenyl)pyrazole, is 119-123 °C .

Scientific Research Applications

Nonlinear Optical (NLO) Materials

2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: serves as a substrate for synthesizing bithiophene-based azo dyes with potential nonlinear optical properties . These materials find applications in photonics, telecommunications, and optical signal processing.

Antiviral Research

Researchers have explored the use of this compound in antiviral drug development. Specifically, it has been investigated as a potential inhibitor of the hepatitis C virus (HCV) NS5B polymerase . Inhibition of this enzyme is crucial for combating HCV infections.

Antitubercular Agents

The hybridization of 1,3,4-thiadiazole with phenothiazine derivatives has shown promise as antitubercular agents . Tuberculosis remains a global health challenge, and novel compounds like this one contribute to the search for effective treatments.

Mechanism of Action

The mechanism of action of a compound is often determined through molecular docking studies. For example, a study showed that the binding affinity of a synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

Future Directions

The future directions of research on a compound depend on its potential applications. For instance, many pyrazoles have been patented as hepatic cancer (HePG-2) agents , suggesting potential future research directions in this area.

properties

IUPAC Name

5-(4-fluoroanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-10-2-8-13(9-3-10)19-15(20)14(22-16(19)21)18-12-6-4-11(17)5-7-12/h2-9,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKYJWIRVQJLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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